molecular formula C13H17N5 B12133673 N-[2-(cyclohexen-1-yl)ethyl]-7H-purin-6-amine CAS No. 537666-91-4

N-[2-(cyclohexen-1-yl)ethyl]-7H-purin-6-amine

Cat. No.: B12133673
CAS No.: 537666-91-4
M. Wt: 243.31 g/mol
InChI Key: OVGHJPRBXUWKNN-UHFFFAOYSA-N
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Description

N-[2-(cyclohexen-1-yl)ethyl]-7H-purin-6-amine is a purine derivative featuring a 7H-purin-6-amine core substituted with a 2-(cyclohexen-1-yl)ethyl group. The cyclohexenyl moiety introduces a partially unsaturated cyclohexane ring, which may influence its lipophilicity, conformational flexibility, and intermolecular interactions. Purine derivatives are widely studied for their roles in plant hormones (e.g., cytokinins) , enzyme inhibition , and drug development .

Properties

CAS No.

537666-91-4

Molecular Formula

C13H17N5

Molecular Weight

243.31 g/mol

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-7H-purin-6-amine

InChI

InChI=1S/C13H17N5/c1-2-4-10(5-3-1)6-7-14-12-11-13(16-8-15-11)18-9-17-12/h4,8-9H,1-3,5-7H2,(H2,14,15,16,17,18)

InChI Key

OVGHJPRBXUWKNN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)CCNC2=NC=NC3=C2NC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Purin-6-amine, N-[2-(1-cyclohexen-1-yl)ethyl]- typically involves the reaction of purine derivatives with cyclohexenyl ethylamine. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reaction. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the cyclohexenyl group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can convert the cyclohexenyl group to a cyclohexyl group, altering the compound’s properties.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include hydroxylated derivatives, cyclohexyl-substituted compounds, and various substituted purine derivatives .

Scientific Research Applications

Chemistry

In chemistry, 9H-Purin-6-amine, N-[2-(1-cyclohexen-1-yl)ethyl]- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology

In biological research, this compound is studied for its potential interactions with nucleic acids and proteins. It can serve as a probe to investigate the mechanisms of enzyme action and the binding properties of nucleic acid-binding proteins .

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic applications. They may exhibit antiviral, anticancer, or antimicrobial properties, making them candidates for drug development .

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties .

Mechanism of Action

The mechanism of action of 9H-Purin-6-amine, N-[2-(1-cyclohexen-1-yl)ethyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N-[2-(cyclohexen-1-yl)ethyl]-7H-purin-6-amine with key analogs, highlighting structural variations, molecular properties, and biological activities.

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
This compound 2-(cyclohexen-1-yl)ethyl C₁₃H₁₇N₅ 243.31 (calculated) High lipophilicity (predicted); potential kinase inhibition (inferred from analogs) -
Kinetin (N-(2-Furylmethyl)-7H-purin-6-amine) 2-Furylmethyl C₁₀H₉N₅O 215.21 Plant cytokinin; promotes cell division; antioxidant properties
N-Cyclohexyl-2-phenoxy-7H-purin-6-amine Cyclohexyl + phenoxy C₁₇H₁₉N₅O 309.37 Moderate solubility in polar solvents; potential herbicide/plant growth regulator
N-[2-(4-Chlorophenyl)ethyl]-7H-purin-6-amine 2-(4-Chlorophenyl)ethyl C₁₃H₁₂ClN₅ 273.72 Enhanced halogen-mediated bioactivity; possible kinase inhibition
6-(Cyclohexylmethoxy)-N-phenyl-7H-purin-2-amine Cyclohexylmethoxy + phenyl C₁₈H₂₁N₅O 331.40 High steric bulk; explored in drug development (e.g., kinase inhibitors)
N-Benzyl-2-chloro-7H-purin-6-amine Benzyl + chloro C₁₂H₁₀ClN₅ 259.69 Electrophilic chloro group enhances reactivity; inhibitor of purine-metabolizing enzymes
N-(Tetrahydrofuran-2-ylmethyl)-7H-purin-6-amine Tetrahydrofuran-2-ylmethyl C₁₀H₁₃N₅O 219.24 Improved water solubility (due to oxygenated ring); cytokinin-like activity in plants

Structural and Functional Analysis

Substituent Effects on Lipophilicity

  • The cyclohexenylethyl group in the target compound likely increases lipophilicity (predicted logP ~3.5) compared to oxygenated analogs like Kinetin (logP ~1.2) or N-(tetrahydrofuran-2-ylmethyl)-7H-purin-6-amine (logP ~0.8) .
  • Halogenated derivatives (e.g., N-[2-(4-chlorophenyl)ethyl]-7H-purin-6-amine) exhibit higher logP values (~3.0) due to the electron-withdrawing chlorine atom .

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